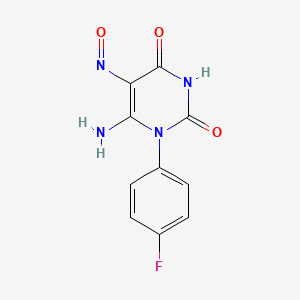

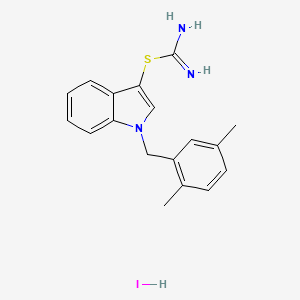

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione”, there are related studies on the synthesis of pyrido[2,3-d]pyrimidines. One such study explores ultrasound-assisted efficient synthesis of pyrido[2,3-d]pyrimidines via multicomponent reaction of Meldrum’s acid, aromatic aldehydes and 6-amino-1,3-dimethyluracil in presence of Ag-TiO2 nanocomposites (NCs) as a green heterogeneous catalyst in aqueous media .Applications De Recherche Scientifique

Activation and Desensitization of AMPA/kainate Receptors

A study on the activity of willardiines, including derivatives similar in structure to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, at AMPA/kainate receptors demonstrated that simple changes in molecular structure can markedly affect an agonist's ability to produce desensitization. This research provides insights into the design of novel compounds targeting neurotransmitter receptors for neurological disorders treatment (Patneau et al., 1992).

NO-Generating Property for Therapeutic Applications

A study on the oxidative intramolecular cyclization of compounds structurally related to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione revealed their potential in generating nitric oxide (NO) in the presence of thiols. This property is significant for therapeutic applications, including the treatment of cardiovascular diseases and as part of drug delivery systems (Sako et al., 1998).

Polymerization with Diisocyanates

Research into the polymerization of derivatives of 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione with diisocyanates has led to the development of novel aliphatic-aromatic polyureas. These polymers exhibit potential applications in materials science, highlighting the versatility of this compound in polymer synthesis (Mallakpour & Rafiee, 2003).

Fluorescently Labeled Derivatives for Immunoassay

The conversion of compounds related to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione into fluorescently labeled derivatives demonstrates their utility in developing automated immunoassay methods for drug monitoring in biofluids. This application is crucial for the pharmaceutical industry and clinical diagnostics (Yahioglu et al., 1997).

Urease Inhibition

A study on the urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, structurally related to 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, identified compounds with significant inhibitory effects. These findings are valuable for the development of treatments for diseases associated with Helicobacter pylori infections and agricultural applications to reduce the loss of nitrogen fertilizers (Rauf et al., 2010).

Propriétés

IUPAC Name |

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4O3/c11-5-1-3-6(4-2-5)15-8(12)7(14-18)9(16)13-10(15)17/h1-4H,12H2,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAVTPYNRLKORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2713697.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)

![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)

![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)

![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)